molecular formula C4H8O2S B150427 Sulfolane CAS No. 126-33-0

Sulfolane

Cat. No.: B150427
CAS No.: 126-33-0
M. Wt: 120.17 g/mol
InChI Key: HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Description

Sulfolane (tetramethylene sulfone; C₄H₈SO₂) is a polar aprotic solvent with a cyclic sulfone structure. Its key properties include a high dielectric constant (εᵣ = 43), thermal stability (boiling point: 285°C), and miscibility with water and organic solvents like toluene and acetone . These attributes make it ideal for industrial applications such as extractive distillation of aromatics (e.g., benzene, toluene) from hydrocarbons and acid gas removal in natural gas processing . This compound’s sulfur atom in the +6 oxidation state grants resistance to chemical and electrochemical degradation, further enhancing its utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The original method developed by the Shell Oil Company involves a two-step process :

    Cheletropic Reaction: Butadiene reacts with sulfur dioxide to form sulfolene.

    Hydrogenation: Sulfolene is then hydrogenated using Raney nickel as a catalyst to produce sulfolane.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Products may include sulfone derivatives.

    Reduction: Reduced forms of this compound, though less common.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Oil Refining and Petrochemical Industry

Sulfolane is primarily employed in the extraction of aromatic hydrocarbons, specifically benzene, toluene, and xylene (BTX), from refinery reformate. This process enhances the quality of gasoline by allowing for precise control over aromatic content. The use of this compound in this context is often coupled with proprietary technologies from companies like Axens and UOP to optimize extraction efficiency .

Natural Gas Treatment

In sour gas treatment, this compound serves as a solvent for removing hydrogen sulfide (H2_2S), carbon dioxide (CO2_2), and other sulfur compounds from natural gas streams. Its ability to act as a foam inhibitor further enhances process reliability during gas purification .

Chemical Manufacturing

This compound is utilized as a solvent in various chemical reactions, including the production of herbicides, insecticides, fungicides, and pharmaceuticals. Its high solubility in water makes it suitable for processes requiring aqueous solutions .

Biodegradation Studies

Research has indicated that this compound can undergo biodegradation under aerobic conditions, which is crucial for understanding its environmental impact, especially in contaminated groundwater scenarios. Studies conducted in subarctic aquifers have shown that this compound biodegrades effectively when nutrients are available .

Toxicity Assessments

The National Toxicology Program (NTP) has conducted extensive studies on this compound's toxicity to assess its potential health impacts due to environmental exposure. Findings indicate that while this compound is generally well-absorbed by organisms, it can lead to mild immunotoxic effects in rodents .

Case Studies

Case Study Description Findings
Groundwater Contamination in AlaskaThis compound was detected in groundwater near a petroleum refinery in North Pole, Alaska.The compound's high solubility led to widespread contamination, prompting remediation efforts .
Toxicological Studies by NTPVarious studies on rats and mice to evaluate absorption and metabolism of this compound.Established a no-observed-adverse-effect level (NOAEL) for long-term exposure .
Biodegradation ResearchInvestigated the degradation potential of this compound in cold environments.Demonstrated effective aerobic biodegradation under nutrient-rich conditions .

Comparison with Similar Compounds

N-Methyl-2-Pyrrolidone (NMP)

Physicochemical Properties :

Property Sulfolane NMP
Molecular Formula C₄H₈SO₂ C₅H₉NO
Boiling Point (°C) 285 202
Dielectric Constant 43 32
Toxicity Neurotoxic Reproductive toxin

Environmental Impact :

  • This compound degrades aerobically but slower than hydrocarbons, requiring oxygen for mineralization . NMP has higher biodegradability but poses groundwater contamination risks due to higher volatility .

Diisopropylamine (DIPA)

Biodegradation :

  • DIPA degrades faster than this compound in co-contaminated environments, as microbial communities preferentially metabolize amines over this compound .

Ionic Liquids (ILs)

Extraction Efficiency :

  • ILs, such as quinolinium-based derivatives, exhibit higher selectivity for aromatic sulfur compounds (e.g., thiophene) compared to this compound or NMP .
  • This compound remains cost-effective for large-scale industrial use, while ILs are emerging as greener alternatives with tunable properties .

Thermal Stability :

  • This compound outperforms many ILs in thermal stability, making it suitable for high-temperature gas processing .

Cyrene® (Dihydrolevoglucosenone)

Sustainability :

  • Cyrene, a bio-based solvent, shares this compound’s polar aprotic nature but avoids reliance on fossil fuels. It serves as a sustainable alternative in polymer and coating applications .
  • This compound’s higher dielectric constant (43 vs. Cyrene’s ~35) provides superior solvation for inorganic salts, critical in electrochemical applications .

Sulfones and Sulfoxides

Chemical Resistance :

  • This compound’s fully oxidized sulfur (+6) makes it more resistant to oxidation than sulfoxides (e.g., tetramethylene sulfoxide), which can act as electron acceptors and degrade .
  • In catalytic systems, this compound’s inertness reduces side reactions compared to sulfoxides .

Analytical Methods

This compound is commonly analyzed via GC-MS or GC-FID after extraction with ethyl acetate or dichloromethane . Isotopically labeled this compound-d₈ is used as an internal standard for precision . In contrast, NMP and DIPA often require LC-MS due to lower volatility. This compound’s thermal stability allows Soxhlet extraction from soil, though chlorinated solvents raise environmental concerns .

Key Research Findings

  • Biodegradation : Aerobic mineralization of this compound produces CO₂ and sulfate, but co-contaminants like hydrocarbons inhibit degradation rates .
  • Toxicity : Rodent studies show this compound induces neurotoxicity (seizures, motor activity changes) at doses >200 mg/kg, necessitating careful handling .
  • Corrosion : this compound’s zwitterionic structure can corrode industrial equipment, unlike more inert solvents like ILs .

Biological Activity

Sulfolane, a water-soluble organosulfur compound (C4H8SO2), is widely used as a solvent in various industrial applications. Its unique physicochemical properties, such as high thermal stability and dipolar aprotic nature, make it an attractive choice for chemical reactions. However, its biological activity, particularly its toxicity and biodegradation potential, has garnered significant attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological effects, biodegradation mechanisms, and case studies.

This compound is characterized by:

  • High thermal stability : It remains stable at elevated temperatures but decomposes slowly at 220 °C, producing sulfur dioxide and polymeric materials .
  • Solvation power : The compound exhibits strong solvation of cations due to the sulfone group's oxygens, enhancing nucleophilicity in various reactions .
  • Low skin penetration : Compared to other solvents like DMSO or DMF, this compound has lower skin permeability, which is beneficial in reducing systemic toxicity risks .

Acute and Chronic Toxicity

Research indicates that this compound is acutely toxic at higher doses. Studies on various animal models have shown:

  • Lethal Dose (LD50) : The LD50 for this compound varies across species; for instance, guinea pigs exhibit convulsions and death at doses over 200 mg/kg .
  • Behavioral Effects : In rats, exposure to this compound has been linked to alterations in behavioral and autonomic thermoregulation .

Table 1 summarizes the reported LD50 values across different species:

SpeciesLD50 (mg/kg)
Guinea Pig>200
Rat500-800
Mouse600

Immunotoxicity

A study examining the immunotoxic effects of this compound following developmental exposure found minimal impacts on the immune system in rodents. This suggests that while this compound is toxic at high doses, its immunotoxicity may not be significant at lower exposures .

Biodegradation Potential

The biodegradation of this compound has been investigated to assess its environmental impact. Key findings include:

  • Microbial Degradation : Certain microorganisms have been identified that can degrade this compound effectively. Research indicates that these microbes can reduce this compound concentrations significantly in contaminated environments .
  • Bioremediation Techniques : Laboratory studies have shown that combining high pH conditions with calcium peroxide enhances the mineralization of this compound in groundwater .

Table 2 presents various bioremediation techniques and their effectiveness:

TechniqueEffectiveness (Reduction %)
Microbial Degradation60-90%
Fenton's Reagent70%
Calcium Peroxide with Ozone85%

Groundwater Contamination

In a notable case study, this compound was found to contaminate groundwater at a facility in Canada. The maximum concentration recorded was 800 mg/L. Remediation efforts included natural attenuation processes where wetland vegetation was studied for its ability to uptake this compound. Results indicated variable concentrations within different plant parts, highlighting the complexity of bioremediation strategies in natural settings .

Pilot-Scale Studies

A pilot-scale study aimed to evaluate the effectiveness of UV-based advanced oxidation processes (AOPs) for treating this compound-contaminated water. The study reported a synergistic effect when combining H2O2 with TiO2 and ozone, leading to significant reductions in this compound levels .

Q & A

Basic Research Questions

Q. How can sulfolane concentrations in environmental matrices (e.g., water, soil) be accurately determined, and what methodological challenges arise during sample preparation?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with ethyl acetate extraction for plasma or environmental samples . For water samples, adjust pH to optimize extraction efficiency and minimize matrix interference. Validate methods using internal standards (e.g., deuterated analogs) to account for recovery variability. Challenges include this compound’s high water solubility, requiring solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with solvents like dichloromethane .
  • Data Validation : Cross-check results with Hand and Othmer-Tobias equations for LLE consistency (R² > 0.99) .

Q. What experimental approaches are recommended for measuring this compound’s physicochemical properties, such as solubility and interfacial tension in ternary systems?

  • Methodology : Employ the drop volume method to measure interfacial tension in systems like this compound-benzene-n-hexane. Control variables include temperature (e.g., 313.15 K) and water content in this compound, which significantly affects interfacial behavior . For solubility, use COSMO-RS computational models to predict liquid-liquid equilibrium (LLE) data, then validate experimentally .
  • Example Data :

SystemTemperature (K)Interfacial Tension (mN/m)Deviation from Model
This compound-Benzene-n-Hexane313.152.8 ± 0.3<5%

Advanced Research Questions

Q. How can computational models (e.g., COSMO-RS, DFT) reconcile discrepancies between predicted and experimental this compound-aromatic extraction data at varying concentrations?

  • Methodology : Use density functional theory (DFT) to analyze interaction energies in this compound-aromatic complexes (e.g., this compound-toluene). At low aromatic concentrations, COSMO-RS predictions align with experiments (AAD = 0.046 mol/kg), but deviations occur at high concentrations due to underestimation of van der Waals interactions . Refine models by integrating σ-profile analyses and RDG/IGMH plots to visualize weak interactions (e.g., hydrogen bonding between this compound’s oxygen and aromatic hydrogens) .

Q. What molecular dynamics (MD) force field refinements are needed to improve predictions of this compound’s transport properties (e.g., self-diffusion coefficient)?

  • Methodology : Existing force fields underestimate this compound’s self-diffusion coefficient by two orders of magnitude (e.g., predicted 6.0×10⁻¹³ m²/s vs. experimental 14.72×10⁻¹¹ m²/s). Incorporate polarizable force fields or adjust Lennard-Jones parameters to better capture liquid-phase dynamics. Validate with long MD trajectories (>25 ns) to reduce viscosity estimation errors .

Q. How do subarctic aquifer conditions (low temperature, nutrient scarcity) limit this compound biodegradation, and how can these constraints be experimentally addressed?

  • Methodology : Conduct aerobic microcosm studies with contaminated subarctic sediments. Add nitrogen/phosphate amendments to stimulate microbial activity. Monitor sulfate production as a biodegradation marker. Note: Anaerobic degradation is inconsistent, requiring specific terminal electron acceptors (e.g., Mn(IV)) .
  • Example Data :

ConditionDegradation Rate (mg/L/day)Key Limiting Factor
Aerobic, 8°C0.12Temperature
Aerobic, 28°C + Nutrients2.5Nutrient availability

Q. Data Contradiction Analysis

Q. Why do COSMO-RS predictions for this compound’s extraction efficiency diverge from experimental data at high aromatic concentrations?

  • Analysis : At high benzene/toluene concentrations, COSMO-RS underestimates this compound’s selectivity due to unaccounted hydrogen-bonding interactions. Experimental σ-profiles show stronger this compound-aromatic affinity than predicted, particularly in the extract phase . Resolve by recalibrating model parameters using experimental LLE data and DFT-calculated interaction energies.

Q. Methodological Recommendations

  • For Corrosion Studies : Use electrochemical impedance spectroscopy (EIS) to evaluate carbon steel corrosion in this compound-water mixtures. Control water content (<1% w/w) to minimize corrosion rates .
  • For Environmental Remediation : Test UV-based advanced oxidation (e.g., TiO₂/rGO photocatalysis) for this compound degradation. Optimize LED wavelength and catalyst loading to achieve >90% degradation in aqueous media .

Properties

IUPAC Name

thiolane 1,1-dioxide
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InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2
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InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Canonical SMILES

C1CCS(=O)(=O)C1
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Molecular Formula

C4H8O2S
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DSSTOX Substance ID

DTXSID3027037
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Molecular Weight

120.17 g/mol
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Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
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Boiling Point

545 °F at 760 mmHg (USCG, 1999), 285 °C
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Flash Point

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP)
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Solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids
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Density

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C
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Vapor Pressure

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/
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Color/Form

White or creamy white, crystalline powder

CAS No.

126-33-0, 28452-93-9
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Melting Point

79 °F (USCG, 1999), 27.4-27.8 °C
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Synthesis routes and methods

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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